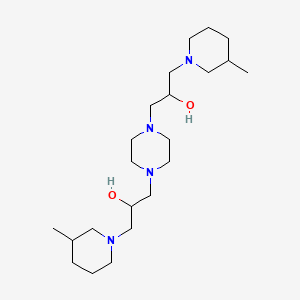
3,3'-Piperazine-1,4-diylbis(1-(3-methylpiperidin-1-yl)propan-2-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Piperazine-1,4-diylbis(1-(3-methylpiperidin-1-yl)propan-2-ol): is a complex organic compound that features a piperazine core linked to two 3-methylpiperidin-1-yl groups via propan-2-ol chains
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Piperazine-1,4-diylbis(1-(3-methylpiperidin-1-yl)propan-2-ol) typically involves the following steps:
Formation of the Piperazine Core: The piperazine core can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of 3-Methylpiperidin-1-yl Groups: The 3-methylpiperidin-1-yl groups are introduced via nucleophilic substitution reactions, where the piperazine core reacts with 3-methylpiperidine in the presence of a suitable base.
Formation of Propan-2-ol Chains: The final step involves the attachment of propan-2-ol chains to the piperazine core through a series of condensation reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale production.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the propan-2-ol chains, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone or aldehyde groups back to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of alcohols.
Substitution: Introduction of various functional groups, depending on the nucleophile used.
科学的研究の応用
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Material Science: It can be used in the synthesis of polymers and other advanced materials due to its unique structural properties.
Biology and Medicine:
Drug Development:
Biological Studies: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of coatings and adhesives due to its ability to form strong bonds with various substrates.
Electronics: It may find applications in the electronics industry as a component in the fabrication of semiconductors and other electronic devices.
作用機序
The mechanism by which 3,3’-Piperazine-1,4-diylbis(1-(3-methylpiperidin-1-yl)propan-2-ol) exerts its effects depends on its specific application:
Drug Development: The compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to therapeutic effects.
Catalysis: As a ligand, the compound can coordinate with metal centers, altering their electronic properties and enhancing their catalytic activity.
類似化合物との比較
3,3’-Piperazine-1,4-diylbis(1-(2-methylpiperidin-1-yl)propan-2-ol): Similar structure but with a different substitution pattern on the piperidine rings.
3,3’-Piperazine-1,4-diylbis(1-(3-ethylpiperidin-1-yl)propan-2-ol): Similar structure but with ethyl groups instead of methyl groups on the piperidine rings.
Uniqueness:
Structural Features: The presence of 3-methylpiperidin-1-yl groups provides unique steric and electronic properties that can influence the compound’s reactivity and interactions.
Versatility: The compound’s ability to undergo various chemical reactions and form complexes with metals makes it highly versatile for different applications.
特性
CAS番号 |
6936-29-4 |
|---|---|
分子式 |
C22H44N4O2 |
分子量 |
396.6 g/mol |
IUPAC名 |
1-[4-[2-hydroxy-3-(3-methylpiperidin-1-yl)propyl]piperazin-1-yl]-3-(3-methylpiperidin-1-yl)propan-2-ol |
InChI |
InChI=1S/C22H44N4O2/c1-19-5-3-7-25(13-19)17-21(27)15-23-9-11-24(12-10-23)16-22(28)18-26-8-4-6-20(2)14-26/h19-22,27-28H,3-18H2,1-2H3 |
InChIキー |
ALWBJNQJXWWQBC-UHFFFAOYSA-N |
正規SMILES |
CC1CCCN(C1)CC(CN2CCN(CC2)CC(CN3CCCC(C3)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3'-Formyl-2-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B12083020.png)
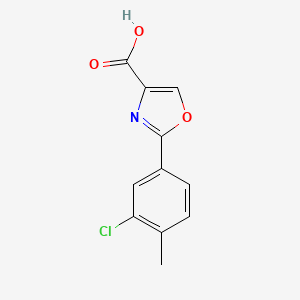
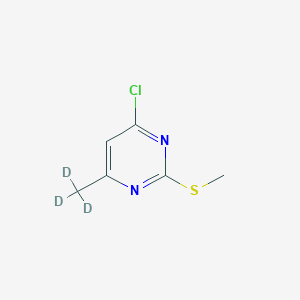
![3-Azabicyclo[3.2.1]octane-8-carbonitrile](/img/structure/B12083042.png)
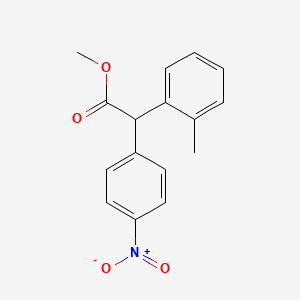
![4-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12083060.png)

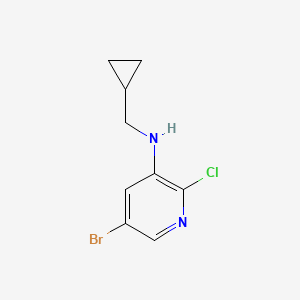
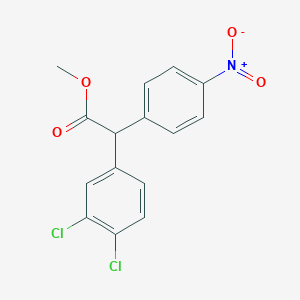
![(R)-1-[5H-(Chlorophenyl)isoxazol-3-yl] ethanol](/img/structure/B12083074.png)
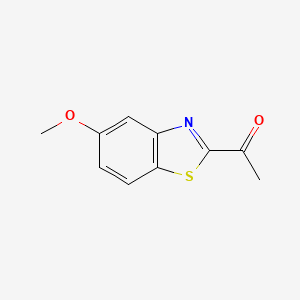

![(E)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B12083086.png)
